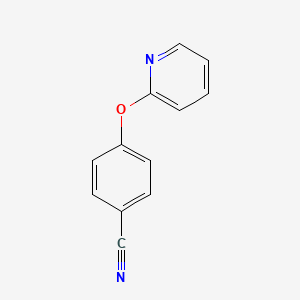

4-(Pyridin-2-yloxy)benzonitrile

Description

Significance of Aryloxy-substituted Benzonitriles in Contemporary Organic Chemistry

Aryloxy-substituted benzonitriles represent a class of organic compounds that have become increasingly important as building blocks in the synthesis of pharmaceuticals and functional materials. The benzonitrile (B105546) unit, an aromatic ring bearing a nitrile (-C≡N) group, is a key pharmacophore found in numerous biologically active molecules. The nitrile group is a versatile functional group that can participate in various chemical transformations, and it can also act as a hydrogen bond acceptor, which is crucial for molecular recognition in biological systems.

The strategic placement of an aryloxy group on the benzonitrile scaffold introduces additional functionality and modulates the electronic properties of the molecule. This substitution can enhance the compound's interaction with biological targets and improve its pharmacokinetic profile. A notable application of this class of compounds is in the development of kinase inhibitors, a critical area of cancer therapy. The aryloxy-benzonitrile framework can serve as a core structure that mimics the binding of ATP to the kinase active site, leading to the inhibition of tumor growth.

Foundational Research on Pyridinyloxy Scaffolds in Heterocyclic Synthesis

The pyridine (B92270) ring, a six-membered aromatic heterocycle containing one nitrogen atom, is a privileged scaffold in medicinal chemistry. dntb.gov.ua Its presence in a molecule can significantly influence properties such as solubility, metabolic stability, and the ability to form hydrogen bonds. dntb.gov.ua When incorporated as a pyridinyloxy moiety, where the pyridine ring is connected to another part of the molecule through an oxygen atom, it imparts a unique set of steric and electronic features.

Foundational research has established that pyridinyloxy scaffolds are integral to the design of a wide range of therapeutic agents. These scaffolds are particularly prominent in the development of inhibitors for various protein kinases, which are enzymes that play a crucial role in cell signaling and are often dysregulated in diseases like cancer. For instance, derivatives of pyridinyloxy compounds have been investigated as potent inhibitors of c-Met, a receptor tyrosine kinase that is implicated in tumor metastasis and progression. nih.gov The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor, anchoring the inhibitor to the kinase's active site.

Overview of 4-(Pyridin-2-yloxy)benzonitrile as a Synthetic Target and Precursor

This compound stands at the intersection of the two aforementioned structural motifs, making it a highly valuable and sought-after synthetic intermediate. This compound is recognized as an important building block for creating more complex molecules with desired functionalities. nih.gov

Synthesis: The synthesis of this compound is typically achieved through a nucleophilic aromatic substitution reaction, often an Ullmann-type coupling. This involves the reaction of 4-cyanophenol with a 2-halopyridine, such as 2-chloropyridine (B119429) or 2-bromopyridine, in the presence of a copper catalyst and a base. organic-chemistry.org This method provides an efficient route to the desired diaryl ether linkage.

Applications as a Precursor:

In Medicinal Chemistry: As a precursor, this compound is instrumental in the synthesis of targeted therapies. Its structure is a key component in the design of various kinase inhibitors. For example, it can be elaborated into potent inhibitors of c-Met kinase, which are under investigation as anticancer agents. nih.gov The benzonitrile group can be hydrolyzed to a benzamide (B126) or converted to other functional groups to optimize the inhibitor's binding affinity and pharmacological properties.

In Materials Science: The unique electronic properties conferred by the combination of the electron-withdrawing benzonitrile and the electron-rich pyridinyloxy group make this compound a candidate for applications in materials science. Specifically, derivatives of such compounds are being explored for their potential use in organic light-emitting diodes (OLEDs). researchgate.netnih.gov The tailored electronic structure can lead to materials with desirable photophysical properties, such as efficient charge transport and luminescence.

The versatility of this compound as a synthetic precursor continues to drive research into new applications, solidifying its importance in the landscape of advanced chemical synthesis.

Table of Compound Properties

| Property | Value | Source |

| IUPAC Name | This compound | - |

| CAS Number | 270260-33-8 | mdpi.com |

| Molecular Formula | C₁₂H₈N₂O | mdpi.com |

| Molecular Weight | 196.21 g/mol | - |

| Class | Aromatic Ether, Nitrile | mdpi.com |

Structure

3D Structure

Properties

IUPAC Name |

4-pyridin-2-yloxybenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8N2O/c13-9-10-4-6-11(7-5-10)15-12-3-1-2-8-14-12/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZVQAOOXNUVKQML-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)OC2=CC=C(C=C2)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50594585 | |

| Record name | 4-[(Pyridin-2-yl)oxy]benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50594585 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

270260-33-8 | |

| Record name | 4-[(Pyridin-2-yl)oxy]benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50594585 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 4 Pyridin 2 Yloxy Benzonitrile and Analogues

Regioselective C-O Bond Formation Strategies

The critical step in synthesizing 4-(Pyridin-2-yloxy)benzonitrile is the formation of the diaryl ether C-O bond. Regioselectivity is paramount, ensuring the connection occurs between the C2 position of the pyridine (B92270) ring and the oxygen of the 4-cyanophenol.

Nucleophilic Aromatic Substitution Approaches on Pyridine Derivatives

Nucleophilic aromatic substitution (SNAr) is a classical and direct method for forming aryl-heteroaryl ethers. This approach leverages the electron-deficient nature of the pyridine ring, which facilitates attack by a nucleophile. nih.gov The reaction typically involves the displacement of a halide (e.g., F, Cl) from the 2-position of the pyridine ring by an oxygen nucleophile, in this case, 4-cyanophenoxide.

The general mechanism proceeds via a two-step addition-elimination pathway involving a negatively charged intermediate known as a Meisenheimer complex. libretexts.org However, recent studies suggest that many SNAr reactions may proceed through a concerted mechanism, especially with good leaving groups like chlorine and bromine on heterocyclic rings. nih.gov The reactivity of the leaving group often follows the order F > Cl > Br > I, a phenomenon known as the "element effect," which is characteristic of reactions where the initial nucleophilic addition is the rate-determining step. nih.govlibretexts.org

For the synthesis of this compound, 2-halopyridine (commonly 2-fluoropyridine (B1216828) or 2-chloropyridine) is reacted with 4-cyanophenol in the presence of a strong base. The base, such as sodium hydride (NaH) or potassium carbonate (K2CO3), deprotonates the phenol (B47542) to generate the more potent 4-cyanophenoxide nucleophile, which then attacks the electron-deficient C2 position of the pyridine ring. A similar procedure has been reported for the synthesis of the analogous 4-(Pyridin-2-yloxy)benzaldehyde, yielding 57% of the product after heating in DMF.

Table 1: Representative SNAr Conditions for Diaryl Ether Formation

| Aryl Halide | Nucleophile | Base | Solvent | Temperature (°C) | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| 2-Fluoropyridine | 4-Hydroxybenzaldehyde | NaH | DMF | 120-160 | 57 | |

| 2,4,6-Trinitrochlorobenzene | NaOH | NaOH (aq) | Water | Room Temp. | High | libretexts.org |

| 2-Halopyridinium Ions | Piperidine | Piperidine | Methanol | N/A | N/A | nih.gov |

Copper-Mediated C-O Bond Formation Precursors

The Ullmann condensation is a cornerstone of diaryl ether synthesis, utilizing copper as a catalyst to couple an aryl halide with a phenol. scielo.org.mxscielo.org.mx This method is particularly valuable when SNAr reactions are sluggish, for instance, with less reactive aryl chlorides or bromides. mdpi.com The reaction has been significantly improved from its original harsh conditions (100-220 °C) through the development of new catalyst systems and the use of specific ligands and bases. scielo.org.mxacs.org

Modern Ullmann-type syntheses can proceed under milder conditions, often employing copper(I) salts like CuI or Cu2O, a base such as cesium carbonate (Cs2CO3) or potassium hydroxide (B78521) (KOH), and a suitable solvent like acetonitrile (B52724) or N,N-dimethylformamide (DMF). mdpi.comacs.orgorganic-chemistry.org The use of ligands, though not always necessary, can accelerate the reaction. organic-chemistry.org Research has shown that copper nanoparticles (Cu-NPs) can also serve as efficient catalysts for these transformations. mdpi.com The synthesis of this compound via an Ullmann reaction would involve coupling a 2-halopyridine with 4-cyanophenol using a catalytic amount of a copper source. This approach offers a cost-effective alternative to palladium-based methods. organic-chemistry.org

Table 2: Examples of Copper-Catalyzed Diaryl Ether Synthesis (Ullmann Condensation)

| Copper Source | Base | Solvent | Temperature (°C) | Key Features | Reference |

|---|---|---|---|---|---|

| Cu Nanoparticles | Cs2CO3 | Acetonitrile | 50-60 | Effective for aryl bromides | mdpi.com |

| CuO Nanocubes | KOH | DMAc | Room Temp. | Effective for aryl bromides/chlorides | mdpi.com |

| Cu2O | Cs2CO3 | Acetonitrile | 81 | Mild conditions, inexpensive ligands | acs.orgorganic-chemistry.org |

Transition-Metal-Catalyzed Synthetic Routes

Beyond copper, other transition metals, most notably palladium, have revolutionized the synthesis of diaryl ethers, offering broader substrate scope and milder reaction conditions.

Palladium-Catalyzed Coupling Reactions in Pyridinyloxybenzonitrile Synthesis

The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction for forming C-N bonds, has a powerful counterpart for C-O bond formation, often referred to as the Buchwald-Hartwig ether synthesis. organic-chemistry.orgwikipedia.org This methodology has become a preferred route for diaryl ether synthesis due to its high efficiency, functional group tolerance, and generally mild conditions.

The catalytic cycle involves a palladium(0) species, which undergoes oxidative addition with the aryl halide (e.g., 2-chloropyridine). The resulting palladium(II) complex then reacts with the phenoxide (formed from 4-cyanophenol and a base) in a ligand exchange step. The final diaryl ether product is formed via reductive elimination, regenerating the palladium(0) catalyst. The success of the reaction is highly dependent on the choice of phosphine (B1218219) ligand, which stabilizes the palladium center and facilitates the key steps of the catalytic cycle. Several "generations" of bulky, electron-rich phosphine ligands have been developed to improve catalyst activity and expand the scope to include less reactive aryl chlorides. wikipedia.orgacs.org Catalyst systems based on a palladium precursor like Pd(OAc)2 or a pre-catalyst, combined with ligands such as NIXANTPHOS, have been shown to be effective for the arylation of pyridine-containing molecules. nih.govacs.org

Alternative Metal-Catalyzed Pathways for Diarylether Linkages

While palladium and copper dominate the field, research into alternative, more sustainable, and cost-effective metals has gained traction. Nickel, in particular, has emerged as a promising catalyst for C-O cross-coupling reactions. researchgate.net Recent studies have identified effective nickel-based catalyst systems, such as PhPAd-DalPhos/Ni(COD)2, for the O-arylation of phenols with chloropyridines. researchgate.net These reactions provide access to pyridyl-O-aryl frameworks under thermal conditions.

Other innovative approaches include the use of bimetallic catalysts, such as an oxygen-bridged [Cu-O-Ba] system, which has shown high efficiency in coupling phenols with iodo-, bromo-, and even unactivated chloro-arenes. researchgate.net Furthermore, the combination of photoredox catalysis with nickel catalysis enables the synthesis of diaryl ethers under very mild conditions, using an organic photocatalyst to drive the nickel catalytic cycle. researchgate.net These alternative pathways offer new avenues for constructing the this compound scaffold, potentially with improved environmental credentials or different substrate compatibility.

Photocatalytic Approaches to Benzonitrile (B105546) Functionalization

Visible-light photocatalysis represents a paradigm shift in synthetic chemistry, offering mild and selective methods for bond formation. nih.gov While not a direct method for constructing the diaryl ether linkage itself, photocatalysis provides powerful tools for the functionalization of the benzonitrile or pyridine rings, either as starting materials or as a late-stage modification of the final product.

This approach typically involves a photocatalyst that, upon absorbing light, can initiate single-electron transfer (SET) processes to generate radical intermediates under exceptionally mild conditions. These radicals can then engage in various C-H functionalization reactions. nih.govbeilstein-journals.org For instance, research has demonstrated the photocatalytic C-H activation of benzonitrile using rhodium complexes, leading to functionalization at the ortho, meta, and para positions. nih.gov This strategy could be envisioned for introducing additional substituents onto the benzonitrile ring of this compound to create novel analogues. Merging photocatalysis with metal catalysis (e.g., nickel or copper) is a particularly powerful strategy that can achieve transformations not possible through traditional thermal methods. researchgate.netbeilstein-journals.org

Visible Light-Mediated Transformations Relevant to Pyridinyloxybenzonitriles

Visible-light photoredox catalysis has emerged as a powerful tool in organic synthesis, offering mild and selective reaction pathways. researchgate.net For the construction of the pyridinyloxybenzonitrile core, these methods provide innovative routes that often proceed under ambient temperature and pressure.

One key approach involves the photoredox-catalyzed coupling of a phenol with an aryl halide. Organic dyes, such as Eosin Y, or metal complexes, like those of iridium and ruthenium, can be activated by visible light to initiate the catalytic cycle. nih.gov For instance, a method for the C-4 selective alkylation of pyridines has been developed using visible light irradiation, employing pyridinium (B92312) salts as precursors and generating alkyl radicals from carboxylic acids. nih.gov While this demonstrates functionalization of the pyridine ring, similar principles can be applied to C-O bond formation.

Another relevant transformation is the visible-light-induced cleavage of diaryl ethers, which, while being the reverse reaction, provides crucial mechanistic insights. nih.gov Studies using acridinium (B8443388) photocatalysts have shown that C-O bond cleavage can be achieved at room temperature. nih.govresearchgate.net The mechanism often involves the generation of radical intermediates, highlighting the close relationship between photochemical and radical-mediated pathways. nih.govresearchgate.net The design of a synthetic photochemical reaction for this compound would leverage a photocatalyst to excite one of the coupling partners, typically the aryl halide, facilitating its reaction with the corresponding phenoxide under gentle conditions.

Radical-Mediated Coupling Strategies

Radical-mediated reactions offer a complementary approach to traditional transition-metal-catalyzed cross-couplings for forming the C-O bond in pyridinyloxybenzonitriles. These methods often proceed through distinct mechanisms, avoiding the need for pre-functionalized substrates like boronic acids.

One strategy involves the generation of a pyridyl or aryl radical, which can then be trapped by a phenoxide or vice-versa. For example, a pyridine-boryl radical has been used to promote the reductive coupling of aldehydes, demonstrating the utility of pyridine-based radicals in C-C bond formation, a concept adaptable to C-O coupling. rsc.org Research into pyridine-pyridine coupling has identified dearomatized radical intermediates as key to the reaction, suggesting that radical-radical coupling processes are viable for linking heterocyclic systems. nih.gov

Furthermore, radical homo-coupling of phenol molecules using oxidizing agents can form diaryl ether skeletons. rsc.org Adapting this to a cross-coupling scenario is a key challenge. Visible-light photoredox catalysis is a primary method for generating the necessary radicals under mild conditions. researchgate.net For instance, a method for the direct C-4 alkylation of pyridines proceeds via alkyl radical precursors generated photochemically, which then add to the pyridine ring. nih.gov A similar mechanistic paradigm could be envisioned where a pyridyl radical is generated and subsequently coupled with a phenoxide to construct the diaryl ether linkage.

Solvent and Additive Effects on Reaction Efficiency and Selectivity

The choice of solvent and additives is paramount in controlling the efficiency and selectivity of diaryl ether syntheses, including traditional methods like the Ullmann and Buchwald-Hartwig couplings, which are often used to produce structures like this compound. acs.org

In palladium-catalyzed C-O coupling reactions, solvent choice can dramatically influence yield and selectivity. For example, in a three-component coupling to form diaryl ethers, changing the solvent from 1,4-dioxane (B91453) to toluene (B28343) was found to slightly decrease the yield but significantly improve the selectivity by minimizing the formation of direct Suzuki-Miyaura byproducts. acs.org Dipolar aprotic solvents like N,N-Dimethylformamide (DMF) are often effective as they can dissolve a wide range of organic substrates and inorganic salts used in the reaction. whiterose.ac.uk

Additives, particularly bases, are crucial. In Ullmann-type couplings, the base is not only required to deprotonate the phenol but the nature of the cation can significantly impact the reaction rate. The choice of base can be critical; for instance, in a copper-catalyzed Ullmann coupling, K₂CO₃ was found to be superior to both Cs₂CO₃ and Na₂CO₃. researchgate.net Ligands are another critical additive in metal-catalyzed reactions. For Buchwald-Hartwig amination, bulky phosphine ligands are often necessary to facilitate the reaction. researchgate.net In some modern catalyst systems, additives can also serve unique roles; for example, N-methylmorpholine N-oxide (NMO) can act as an oxidant to generate an aryl borate (B1201080) intermediate in situ, which then participates in the Pd-catalyzed coupling. acs.org

Table 1: Effect of Solvents and Bases on Ullmann-type Diaryl Ether Synthesis This table is generated based on data from related studies on diaryl ether synthesis and illustrates general trends.

| Catalyst System | Solvent | Base | Temperature (°C) | Observed Yield/Efficiency | Reference |

|---|---|---|---|---|---|

| Pd(OAc)₂ / t-BuBrettPhos | 1,4-Dioxane | K₃PO₄ | 100 | Good Yield (64%) | acs.org |

| Pd(OAc)₂ / t-BuBrettPhos | Toluene | K₃PO₄ | 100 | Slightly Lower Yield (51%), Improved Selectivity | acs.org |

| CuI / Ligand-free | Toluene | K₂CO₃ | 120 | High Yield (67-98%) | rsc.org |

| CuI / Ligand-free | DMF | K₂CO₃ | 100 | High Yield | rsc.org |

Green Chemistry Considerations in this compound Synthesis

Applying the principles of green chemistry to the synthesis of this compound is crucial for developing sustainable industrial processes. Key areas of focus include the choice of solvents, energy efficiency, and waste reduction. rsc.org

Solvent Selection: Traditional solvents used in diaryl ether synthesis, such as DMF, NMP, and 1,4-dioxane, are classified as "problematic" or "hazardous" in many solvent selection guides due to toxicity and environmental concerns. rsc.orgrsc.org Green chemistry encourages their replacement with more benign alternatives. whiterose.ac.uk Solvents like toluene, while better than some options, are still under scrutiny. whiterose.ac.uk More recommended solvents include esters like ethyl acetate (B1210297) or alcohols like ethanol, though their suitability depends on the specific reaction chemistry. rsc.org A significant advancement is the development of solvent-free reaction conditions. For example, the synthesis of diaryl ethers via nucleophilic aromatic substitution (SNAr) has been achieved using a solid KF/Alumina base under solvent-free conditions, with products recovered by simple filtration. researchgate.net

Energy Efficiency: Many classical diaryl ether syntheses require high temperatures for extended periods. organic-chemistry.org Green approaches aim to reduce energy consumption by using catalysis that operates under milder conditions or by employing alternative energy sources. Microwave-assisted synthesis is a prominent example, often leading to dramatic reductions in reaction times and improved yields. nih.govmdpi.comresearchgate.nettsijournals.comeurekaselect.com The catalyst-free coupling of phenols with electron-deficient aryl halides has been shown to proceed in minutes under microwave irradiation. organic-chemistry.org

Atom Economy and Waste Reduction: The ideal synthesis incorporates all atoms from the starting materials into the final product. Catalytic processes, especially those with high turnover numbers, are inherently greener than stoichiometric reactions. organic-chemistry.org Furthermore, developing one-pot or tandem reactions, where multiple synthetic steps are performed in the same vessel without intermediate purification, can significantly reduce solvent use and waste generation. organic-chemistry.org

Table 2: Green Chemistry Evaluation of Solvents Used in Diaryl Ether Synthesis This table is a compilation based on common solvent selection guides.

| Solvent | Typical Use in Diaryl Ether Synthesis | Green Chemistry Classification | Key Issues | Greener Alternatives | Reference |

|---|---|---|---|---|---|

| DMF (Dimethylformamide) | Ullmann, SNAr | Hazardous / Problematic | Reproductive toxicity | Acetonitrile, Cyrene™ | rsc.orgwhiterose.ac.uk |

| 1,4-Dioxane | Buchwald-Hartwig, Suzuki-type | Hazardous | Suspected carcinogen, peroxide formation | 2-MeTHF, CPME | rsc.orgwhiterose.ac.uk |

| Toluene | Ullmann, Suzuki-type | Problematic | Suspected reproductive toxicity, VOC | Anisole, p-Cymene | rsc.orgwhiterose.ac.uk |

| Ethanol / Water | Greener Buchwald-Hartwig/Ullmann | Recommended | Limited substrate solubility | - | rsc.orgunistra.fr |

| None (Solvent-free) | Microwave-assisted SNAr | Ideal | Requires solid support or neat reactants | - | researchgate.net |

Mechanistic Investigations of 4 Pyridin 2 Yloxy Benzonitrile Formation and Transformation

Elucidation of Plausible Reaction Mechanisms for Pyridinyloxybenzotrile Synthesis

The formation of the C-O bond between the pyridine (B92270) and benzonitrile (B105546) moieties can proceed through several pathways, primarily dependent on the chosen reagents and catalysts.

Two primary mechanisms are considered for the synthesis of 4-(Pyridin-2-yloxy)benzonitrile:

Nucleophilic Aromatic Substitution (SNAr): In this pathway, 4-cyanophenol is first deprotonated by a base (e.g., potassium carbonate) to form the more nucleophilic 4-cyanophenoxide. The pyridine ring, particularly when substituted with a good leaving group (like a halide) at the 2-position, acts as the electrophile. The electron-withdrawing nature of the pyridine nitrogen atom activates the ring towards nucleophilic attack, similar to the role of a nitro group in benzene (B151609) systems. uci.edu The reaction proceeds in two main steps:

Nucleophilic Attack: The 4-cyanophenoxide anion attacks the carbon atom bearing the leaving group on the 2-halopyridine ring. This forms a high-energy, anionic intermediate.

Leaving Group Departure: The intermediate collapses, expelling the leaving group (e.g., chloride, bromide) to restore aromaticity and form the final diaryl ether product.

Copper-Catalyzed Ullmann Condensation: This classic method for diaryl ether synthesis involves a copper catalyst, typically a Cu(I) salt. nih.govnih.gov While the precise mechanism has been a subject of extensive study and can vary with ligands and conditions, a generally accepted catalytic cycle involves:

Oxidative Addition: The aryl halide (e.g., 2-bromopyridine) undergoes oxidative addition to a Cu(I) species, forming a Cu(III) intermediate. nih.govacs.org

Ligand Exchange/Metathesis: The phenoxide (generated from 4-cyanophenol and a base) displaces the halide on the copper center.

Reductive Elimination: The C-O bond is formed through reductive elimination from the Cu(III) center, yielding the this compound product and regenerating the active Cu(I) catalyst. nih.govacs.org

The transient species formed during the reaction provide critical insight into the operative mechanism.

Meisenheimer Complex (SNAr): The key intermediate in the SNAr mechanism is an anionic sigma-complex, often referred to as a Meisenheimer complex. researchgate.net In the synthesis of this compound, this intermediate would involve the temporary loss of aromaticity in the pyridine ring following the attack of the 4-cyanophenoxide. These complexes are typically high-energy and difficult to isolate but can be characterized by spectroscopic methods or computational modeling.

Organocopper Intermediates (Ullmann): In the Ullmann reaction, the intermediates are organocopper species. Kinetic and spectroscopic studies, along with DFT calculations, have provided evidence for the involvement of various copper complexes. nih.govacs.org For instance, three-coordinate, heteroleptic anionic species of the type [Cu(L)(OAr)]⁻ have been identified as key reactive intermediates in related systems, where 'L' is an ancillary ligand and 'OAr' is the phenoxide. acs.org The reaction proceeds through a Cu(I)/Cu(III) catalytic cycle, involving these ligated copper phenoxide complexes. nih.gov

Kinetic and Thermodynamic Studies in Mechanistic Pathways

Investigating the kinetics and thermodynamics of the reaction helps to identify bottlenecks and optimize process efficiency.

For SNAr reactions, the RDS can be either the formation of the Meisenheimer complex or its subsequent decomposition via leaving group departure. The specific RDS depends on the nature of the leaving group and the nucleophile. In many pyridinium (B92312) systems, the mechanism can be complex, sometimes involving rate-determining hydrogen-bond formation or deprotonation of the addition intermediate. researchgate.net

For Ullmann condensations, detailed kinetic studies on analogous systems have shown that the oxidative addition of the aryl halide to the anionic Cu(I)-phenoxide complex is often the turnover-limiting or rate-determining step. nih.govacs.org This has been supported by Hammett analysis and isotope effect studies. acs.org

Computational studies, such as Density Functional Theory (DFT), are used to map the energetic landscape of the reaction, revealing the relative energies of reactants, intermediates, transition states, and products.

For a copper-catalyzed Ullmann-type reaction, the energetic profile would show an initial energy input for the oxidative addition step, leading to a high-energy Cu(III) intermediate. This is followed by a lower-energy barrier for the reductive elimination step that forms the final product. DFT calculations suggest that after the rate-limiting oxidative addition, subsequent steps like iodide dissociation and reductive elimination from the resulting neutral Cu(III) complex are energetically favorable. nih.govacs.org

Table 1: Calculated Energetic Barriers for a Model Ullmann C-O Coupling Reaction

| Reaction Step | Description | Calculated Barrier (kcal/mol) |

|---|---|---|

| Oxidative Addition | Aryl iodide adds to Cu(I)-phenoxide complex | Rate-Limiting; Varies with ligand/substrate |

| Reductive Elimination | C-O bond forms from Cu(III) intermediate | Generally lower barrier than oxidative addition |

Note: Specific values are highly dependent on the exact substrates, ligands, and computational methods used. This table represents a generalized profile based on mechanistic studies of similar systems.

Role of Catalysts and Reagents in Directing Reaction Outcomes

The choice of catalysts and reagents is paramount in controlling the efficiency and selectivity of the synthesis.

Catalysts: In Ullmann-type reactions, the copper source (e.g., CuI, Cu₂O) is the primary catalyst. nih.gov The reaction rate and yield are significantly enhanced by the addition of ancillary ligands. Ligands such as 2,2,6,6-tetramethylheptane-3,5-dione (TMHD), oxalamides, and 8-hydroxyquinoline have been shown to accelerate the reaction, likely by stabilizing the copper intermediates and facilitating the key steps of the catalytic cycle. nih.govacs.orgsemanticscholar.orgacs.org

Base: A base is required to deprotonate the 4-cyanophenol, generating the active nucleophile. Common bases include potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), and sodium tert-butoxide (NaOt-Bu). The strength and solubility of the base can significantly impact the reaction rate.

Solvent: Polar aprotic solvents like dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or acetonitrile (B52724) are typically used to dissolve the reactants and facilitate the ionic interactions involved in the mechanism. nih.govnih.gov

Leaving Group: In SNAr reactions involving 2-halopyridines, the nature of the leaving group (F, Cl, Br, I) affects the reaction rate. While fluorine is often the most reactive leaving group in activated aryl systems, the reactivity order can differ in pyridinium compounds. researchgate.net For Ullmann reactions, aryl iodides and bromides are most commonly employed. semanticscholar.org

Table 2: Effect of Reagents on a Model Diaryl Ether Synthesis

| Parameter | Variation | General Outcome | Rationale |

|---|---|---|---|

| Catalyst Ligand | None vs. TMHD | Reaction rate significantly increases with TMHD semanticscholar.org | Ligand stabilizes Cu intermediates, accelerates rate-limiting step. |

| Base | K₂CO₃ vs. Cs₂CO₃ | Cs₂CO₃ often provides higher yields/rates | Greater solubility and basicity of the carbonate anion. |

| Aryl Halide | Aryl Bromide vs. Aryl Iodide | Aryl Iodides are generally more reactive | The C-I bond is weaker and more susceptible to oxidative addition. |

| Solvent | Toluene (B28343) vs. DMF | DMF generally leads to faster reactions nih.gov | Higher polarity stabilizes charged intermediates and transition states. |

Investigations into Stereoselectivity and Regioselectivity Control

Regioselectivity in the Formation of this compound

The regioselectivity in the synthesis of this compound is primarily dictated by the electronic properties of the pyridine and benzonitrile rings. In the reaction between a 2-halopyridine and 4-cyanophenoxide, the nucleophilic attack of the phenoxide occurs selectively at the C-2 position of the pyridine ring. This is because the C-2 and C-6 positions of the pyridine ring are electron-deficient due to the electron-withdrawing effect of the nitrogen atom, making them susceptible to nucleophilic attack. The presence of a good leaving group (e.g., a halogen) at the C-2 position facilitates this substitution.

Conversely, in the reaction of 4-halobenzonitrile with 2-hydroxypyridine, the regioselectivity is controlled by the position of the activating cyano group on the benzonitrile ring. The strongly electron-withdrawing cyano group activates the para-position for nucleophilic attack by the pyridinolate anion.

While no specific studies detailing the optimization of regioselectivity for this particular molecule were found, research on related diaryl ether syntheses indicates that factors such as the choice of solvent, base, and reaction temperature can influence the regiochemical outcome, particularly when competing reactive sites are present.

Stereoselectivity in Reactions of this compound

There is a lack of specific research investigating the stereoselectivity of reactions involving this compound. As an achiral molecule, any transformation that introduces a chiral center would require the use of chiral reagents or catalysts to achieve stereoselectivity. For instance, if a prochiral center were to be introduced into the molecule through a subsequent reaction, the stereochemical outcome would depend on the mechanism of that specific reaction and the nature of the chiral influence.

Without dedicated studies on stereoselective transformations of this compound, any discussion would be speculative and based on general principles of asymmetric synthesis.

Reactivity and Functionalization Chemistry of 4 Pyridin 2 Yloxy Benzonitrile

Transformations of the Nitrile Functionality

The nitrile group in 4-(pyridin-2-yloxy)benzonitrile is a key functional handle that can be converted into several other important functional groups, including amines, amides, and amidoximes. These transformations are crucial for the synthesis of diverse molecular scaffolds with potential biological activities.

Reduction Reactions of the Benzonitrile (B105546) Moiety

The reduction of the nitrile group to a primary amine is a fundamental transformation in organic synthesis. While specific studies on the reduction of this compound are not extensively detailed in the provided search results, general methods for nitrile reduction are well-established and applicable. Common reducing agents like lithium aluminum hydride (LAH) are effective for this conversion. chadsprep.com The resulting aminomethyl group can then be further functionalized.

Table 1: Representative Reduction Reactions of Nitriles

| Reagent | Product | Notes |

| Lithium Aluminum Hydride (LAH) | Primary Amine | A powerful reducing agent, typically used in ethereal solvents like THF or diethyl ether. |

| Catalytic Hydrogenation (e.g., H₂, Raney Ni) | Primary Amine | A common industrial method, often requiring high pressure and temperature. |

Nucleophilic Additions to the Nitrile Group

The carbon atom of the nitrile group is electrophilic and can be attacked by nucleophiles. Grignard reagents, for instance, can add to the nitrile to form ketones after hydrolysis of the intermediate imine. chadsprep.com This reaction provides a route to introduce a variety of alkyl or aryl groups at the benzylic position. The reaction of nitriles with organometallic reagents is a well-established method for the formation of carbon-carbon bonds. researchgate.net

Derivatization to Amides and Amidoximes

The hydrolysis of nitriles to amides is a common and important reaction. researchgate.net This can be achieved under acidic or basic conditions, with careful control to avoid further hydrolysis to the carboxylic acid. semanticscholar.org The use of manganese dioxide has also been reported as a method for converting nitriles to amides. google.com The resulting amide, 4-(pyridin-2-yloxy)benzamide, is a key intermediate in the synthesis of various biologically active molecules. nih.govsci-hub.se

Furthermore, the nitrile group can be converted to an amidoxime (B1450833) by reaction with hydroxylamine. Amidoximes are important functional groups in medicinal chemistry, known for their ability to act as bioisosteres of carboxylic acids and to coordinate with metal ions in metalloenzymes.

Table 2: Derivatization of the Nitrile Group

| Reagent(s) | Product | Reaction Type |

| H₂O, H⁺ or OH⁻ | 4-(Pyridin-2-yloxy)benzamide | Hydrolysis |

| NH₂OH | 4-(Pyridin-2-yloxy)benzamidoxime | Addition |

Chemical Reactivity of the Pyridine (B92270) Nucleus

The pyridine ring in this compound is an electron-deficient aromatic system, which influences its reactivity towards both electrophilic and nucleophilic reagents.

Electrophilic and Nucleophilic Substitution Patterns on the Pyridine Ring

Due to the electron-withdrawing nature of the nitrogen atom, the pyridine ring is generally deactivated towards electrophilic aromatic substitution (SEAr) compared to benzene (B151609). quimicaorganica.org Such reactions, when they do occur, typically require harsh conditions and direct the incoming electrophile to the 3- and 5-positions. quimicaorganica.orgslideshare.netyoutube.com

Conversely, the electron deficiency of the pyridine ring makes it susceptible to nucleophilic aromatic substitution (SNAr), particularly at the 2-, 4-, and 6-positions. quora.comyoutube.com The stability of the intermediate Meisenheimer complex, where the negative charge can be delocalized onto the electronegative nitrogen atom, drives this reactivity. quora.com In the case of this compound, the ether linkage is at the 2-position, a site that is inherently activated for nucleophilic attack. However, the ether group itself is not a typical leaving group for SNAr unless activated.

C-H Functionalization of the Pyridine Moiety

Direct C-H functionalization of pyridines is a rapidly developing area of organic synthesis, offering more atom-economical routes to substituted pyridines. While specific examples for this compound were not found in the search results, general methodologies for the C-H functionalization of pyridine rings are likely applicable. These methods often involve transition-metal catalysis to activate specific C-H bonds for coupling with various partners.

Reactivity at the Aryloxy Linkage

The ether bond in this compound is a key structural feature, and its formation and cleavage are important aspects of the molecule's chemistry.

The formation of the aryloxy linkage in this compound is typically achieved through a nucleophilic aromatic substitution (SNAr) reaction. wikipedia.orgyoutube.com This involves the reaction of a 2-halopyridine (e.g., 2-chloropyridine (B119429) or 2-fluoropyridine) with 4-hydroxybenzonitrile (B152051) in the presence of a base. sci-hub.se The electron-withdrawing nature of the pyridine nitrogen activates the 2-position for nucleophilic attack. echemi.comyoutube.comwikipedia.org The reaction proceeds through a Meisenheimer complex, a resonance-stabilized intermediate, before the leaving group is expelled. researchgate.net The rate of this reaction is influenced by the nature of the leaving group (F > Cl > Br > I is often observed in activated systems) and the solvent. sci-hub.se Microwave-assisted synthesis has been shown to dramatically reduce reaction times for such substitutions. sci-hub.se An alternative "umpolung" strategy involves the O-arylation of a pyridone with an arylboronic acid, mediated by a high-valent bismuth reagent, which can offer complementary reactivity to traditional SNAr methods. nih.govnih.gov

Cleavage of the C-O ether bond is a more challenging transformation. Under certain conditions, such as in the presence of strong nucleophiles or under reductive conditions, the ether linkage can be broken. Ruthenium-catalyzed C-O bond cleavage has been demonstrated for related 2-aryloxy-1-arylethanols, proceeding through a tandem dehydrogenation/reductive ether cleavage mechanism. nih.gov This suggests that metal catalysis could be a viable strategy for the cleavage of the ether bond in this compound.

Aryl ethers can undergo intramolecular rearrangement reactions where the aryl group migrates from the oxygen atom to a different position. The Smiles rearrangement is a well-known intramolecular nucleophilic aromatic substitution where an activated aryl ether can rearrange. wikipedia.orgchemistry-reaction.com In the context of this compound, a hypothetical Smiles rearrangement would require a nucleophilic center elsewhere in the molecule to attack the pyridine or benzene ring, leading to a structural reorganization. For this to occur, the pyridine ring would need to be sufficiently activated towards nucleophilic attack by an appropriate tethered nucleophile. wikipedia.org

Another relevant transformation is the Chapman rearrangement, which involves the thermal conversion of an aryl N-arylbenzimidate to an N-aroyldiphenylamine through a 1,3-shift of an aryl group from oxygen to nitrogen. organicreactions.orgresearchgate.net While not directly applicable to this compound in its current form, if the nitrile group were to be converted to an appropriate imidate, this type of rearrangement could be envisioned.

Influence of Substituent Effects on Reactivity Profiles

The reactivity of this compound is significantly modulated by the electronic properties of its constituent parts. The electron-withdrawing cyano group on the benzonitrile ring and the inherent electronic nature of the pyridine ring create a distinct reactivity profile.

The pyridine ring, being electron-deficient, activates the C2 and C4 positions for nucleophilic attack. youtube.comechemi.comyoutube.com This is due to the ability of the nitrogen atom to stabilize the negative charge in the Meisenheimer intermediate through resonance. echemi.com Consequently, in the formation of the ether linkage via SNAr, the reaction readily occurs at the 2-position of a halopyridine.

The cyano group is a strong electron-withdrawing group, which deactivates the attached benzene ring towards electrophilic substitution. Conversely, it can activate the ring for nucleophilic aromatic substitution if a suitable leaving group is present on the benzene ring, though this is less relevant for the parent compound. The primary influence of the cyano group in this compound is electronic. It enhances the electron-withdrawing nature of the entire phenoxy moiety, which in turn can influence the reactivity of the pyridine ring. A more electron-withdrawing group on the phenoxy part of the molecule can make the ether oxygen a poorer electron donor, potentially affecting the electronic properties of the pyridine ring it is attached to.

In the context of hydrogenation, the presence of the nitrile group introduces a competing site for reduction. The choice of catalyst and conditions becomes critical to achieve selective reduction of the pyridine ring. Current time information in Bangalore, IN. The electronic effects of the substituents can also influence the propensity for rearrangement reactions. For a Smiles rearrangement to occur, the migrating aryl group must be sufficiently electron-deficient to be susceptible to intramolecular nucleophilic attack. chemistry-reaction.com The presence of the cyano group on the benzene ring of this compound makes the phenoxy group more electron-withdrawing, which could potentially facilitate such a rearrangement under the right conditions.

Table 2: Summary of Substituent Effects on Reactivity

| Functional Group | Electronic Effect | Influence on Reactivity |

|---|---|---|

| Pyridine Nitrogen | Electron-withdrawing | Activates C2/C4 for nucleophilic attack. youtube.comechemi.com |

| Cyano Group | Electron-withdrawing | Deactivates benzene ring to electrophilic attack; influences electronic properties of the phenoxy group. |

| Ether Oxygen | Electron-donating (lone pairs) | Can influence the electronic density of the pyridine ring. |

Computational and Theoretical Chemistry of 4 Pyridin 2 Yloxy Benzonitrile

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) serves as a powerful computational method to investigate the electronic structure of many-body systems, such as atoms, molecules, and condensed matter. For 4-(Pyridin-2-yloxy)benzonitrile, DFT calculations, particularly using hybrid functionals like B3LYP, are instrumental in elucidating its fundamental chemical characteristics.

Optimized Geometrical Parameters and Molecular Structures

The initial step in the computational analysis involves the optimization of the molecular geometry of this compound. This process determines the lowest energy arrangement of the atoms, providing a stable three-dimensional structure. The resulting optimized structure reveals the bond lengths, bond angles, and dihedral angles that define the molecule's shape.

Table 1: Predicted Geometrical Parameters of this compound (Illustrative)

| Parameter | Bond/Angle | Predicted Value (DFT/B3LYP/6-311++G(d,p)) |

| Bond Length | C-O (ether) | ~1.37 Å |

| C≡N (nitrile) | ~1.16 Å | |

| C-C (phenyl) | ~1.39 - 1.41 Å | |

| C-N (pyridine) | ~1.34 - 1.39 Å | |

| Bond Angle | C-O-C | ~118° |

| C-C≡N | ~179° | |

| Dihedral Angle | Phenyl-O-Pyridine | ~45° |

Note: The values in this table are illustrative and based on typical bond lengths and angles for similar functional groups, as specific computational results for this compound were not found in the searched literature.

Electronic Structure Analysis

The electronic properties of this compound are key to understanding its reactivity and potential applications. DFT provides several tools to analyze the distribution of electrons within the molecule.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that play a crucial role in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO (E_gap = E_LUMO - E_HOMO) is an important indicator of molecular stability and reactivity. nih.gov A smaller energy gap suggests that the molecule is more polarizable and has higher chemical reactivity. nih.gov

For this compound, the HOMO is expected to be localized primarily on the electron-rich pyridin-2-yloxy moiety, while the LUMO is likely to be centered on the electron-withdrawing benzonitrile (B105546) group. This distribution suggests that the molecule can act as both an electron donor and acceptor, participating in various chemical interactions.

Table 2: Predicted Frontier Molecular Orbital Energies of this compound (Illustrative)

| Parameter | Energy (eV) |

| E_HOMO | ~ -6.5 |

| E_LUMO | ~ -1.8 |

| Energy Gap (ΔE) | ~ 4.7 |

Note: These values are illustrative and based on general expectations for similar aromatic ether nitrile compounds. Specific computational data for this compound was not available in the searched results.

The Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution in a molecule. chemrxiv.org It helps to identify the electron-rich (nucleophilic) and electron-poor (electrophilic) regions. In an MEP map, regions of negative potential (typically colored red or yellow) indicate an excess of electrons and are susceptible to electrophilic attack. Conversely, regions of positive potential (colored blue) are electron-deficient and are prone to nucleophilic attack.

For this compound, the MEP map would likely show a region of high negative potential around the nitrogen atom of the pyridine (B92270) ring and the oxygen atom of the ether linkage, as well as the nitrogen atom of the nitrile group. The hydrogen atoms of the aromatic rings would exhibit positive electrostatic potential. This information is crucial for predicting how the molecule will interact with other chemical species.

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic interactions within a molecule. It transforms the complex molecular orbitals into localized orbitals that correspond to the familiar concepts of bonds, lone pairs, and antibonding orbitals. NBO analysis can quantify the delocalization of electron density, which is a measure of intramolecular charge transfer and resonance effects. The stabilization energy (E(2)) associated with the interaction between a filled (donor) NBO and an empty (acceptor) NBO is a key parameter in this analysis.

Vibrational Spectroscopy Prediction and Correlation

Theoretical vibrational spectroscopy, calculated using DFT, can predict the infrared (IR) and Raman spectra of a molecule. By calculating the harmonic vibrational frequencies, it is possible to assign the experimentally observed spectral bands to specific vibrational modes of the molecule. This correlation between theoretical and experimental spectra helps in the structural confirmation of the compound.

The predicted vibrational spectrum of this compound would exhibit characteristic peaks corresponding to the stretching and bending vibrations of its functional groups. For instance, the C≡N stretching vibration of the nitrile group is expected to appear in the range of 2220-2240 cm⁻¹. The C-O-C stretching vibrations of the ether linkage would be observed around 1250 cm⁻¹ (asymmetric) and 1040 cm⁻¹ (symmetric). The aromatic C-H and C=C stretching vibrations would also be present in their characteristic regions.

Table 3: Predicted Major Vibrational Frequencies of this compound (Illustrative)

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

| C≡N stretch | ~2230 |

| Aromatic C-H stretch | ~3050-3100 |

| Aromatic C=C stretch | ~1400-1600 |

| Asymmetric C-O-C stretch | ~1250 |

| Symmetric C-O-C stretch | ~1040 |

Note: These are illustrative values based on typical group frequencies. A full computational analysis would provide a more detailed and accurate prediction of the vibrational spectrum.

Non-Linear Optical (NLO) Properties Calculations

Non-linear optical (NLO) materials are of great interest for their potential applications in optoelectronics, including frequency conversion and optical switching. Computational methods, particularly quantum chemical calculations, are pivotal in predicting the NLO properties of molecules. For this compound, the presence of a donor-pi-acceptor (D-π-A) framework, where the pyridyloxy group can act as a donor and the benzonitrile moiety as an acceptor, suggests the potential for significant NLO response.

The key parameters for NLO activity, such as the first hyperpolarizability (β), are often calculated using quantum chemical methods. While specific experimental or extensive computational studies on the NLO properties of this compound are not widely reported, theoretical calculations on similar organic molecules with donor-acceptor structures have shown promising NLO characteristics. nih.govmdpi.com The delocalization of π-electrons across the aromatic rings and the ether linkage is expected to contribute to the NLO response. The magnitude of the hyperpolarizability would be sensitive to the dihedral angle between the pyridine and benzene (B151609) rings, which influences the extent of electronic conjugation.

A hypothetical table of calculated NLO properties for a molecule with a similar structure, based on density functional theory (DFT) calculations, might look as follows:

| Property | Calculated Value (a.u.) |

| Dipole Moment (μ) | Value |

| Average Polarizability (α) | Value |

| First Hyperpolarizability (β) | Value |

Note: The values in this table are placeholders and would need to be determined through specific quantum chemical calculations for this compound.

Conformational Analysis and Potential Energy Surfaces

The conformational flexibility of this compound is primarily determined by the torsional angles around the C-O-C ether linkage. A detailed conformational analysis can be performed by constructing a potential energy surface (PES) as a function of these dihedral angles. This analysis helps to identify the most stable conformers and the energy barriers between them.

The two key dihedral angles are:

τ1 (C-O-C-C): The angle between the pyridine ring and the ether oxygen.

τ2 (O-C-C-C): The angle between the ether oxygen and the benzonitrile ring.

By systematically varying these angles and calculating the single-point energy at each conformation, a 3D PES can be generated. The global minimum on this surface corresponds to the most stable conformation of the molecule. This stable conformation is likely to be non-planar, with a specific twist between the two aromatic rings to balance the effects of π-conjugation and steric hindrance. For a related compound, 4-(prop-2-yn-1-yloxy)benzonitrile, the dihedral angle between the aromatic ring and the prop-2-yn-1-yloxy group was found to be 9.47 (10)°. nih.gov

Intermolecular Interactions and Crystal Packing Analysis (Hirshfeld Surface)

Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular interactions within a crystal lattice. nih.govnih.gov This analysis maps the electron distribution of a molecule within the crystal, allowing for the identification of close contacts and the nature of the interactions, such as hydrogen bonds and π-π stacking. whiterose.ac.uk

For this compound, the Hirshfeld surface would reveal the key interactions that govern its crystal packing. The most significant interactions are expected to be:

H···H contacts: Generally the most abundant type of contact on the surface. nih.gov

C···H/H···C contacts: Indicative of C-H···π interactions.

N···H/H···N contacts: Representing potential weak hydrogen bonds involving the pyridine nitrogen and hydrogen atoms on neighboring molecules. nih.gov

C···C and C···N/N···C contacts: These would highlight the presence of π-π stacking interactions between the aromatic rings. nih.gov

Reaction Pathway Modeling and Transition State Characterization

Computational chemistry can be employed to model the reaction pathways for the synthesis of this compound. For instance, the synthesis often involves the reaction of 4-hydroxybenzonitrile (B152051) with a suitable 2-halopyridine. ontosight.ai By modeling this reaction, it is possible to calculate the activation energies and identify the transition state structures.

This modeling provides valuable information on the reaction mechanism and can help in optimizing reaction conditions. The characterization of the transition state is a crucial step, and it is typically identified as a first-order saddle point on the potential energy surface with a single imaginary frequency corresponding to the reaction coordinate.

Quantum Chemical Descriptors for Reactivity Prediction

HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital): The energy of the HOMO is related to the electron-donating ability of the molecule, while the LUMO energy relates to its electron-accepting ability. The HOMO-LUMO energy gap is an indicator of chemical reactivity and kinetic stability.

Molecular Electrostatic Potential (MEP): The MEP map visually represents the charge distribution on the molecule's surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions.

Global Reactivity Descriptors: These include chemical potential (μ), hardness (η), and electrophilicity index (ω), which are derived from the HOMO and LUMO energies.

A table of calculated quantum chemical descriptors might look like this:

| Descriptor | Value (eV) |

| HOMO Energy | Value |

| LUMO Energy | Value |

| HOMO-LUMO Gap | Value |

Note: These values are placeholders and require specific calculations.

Advanced Computational Techniques for Molecular Interactions

Beyond Hirshfeld surface analysis, other advanced computational techniques can provide a more detailed understanding of the non-covalent interactions in this compound. These include:

Quantum Theory of Atoms in Molecules (QTAIM): This method analyzes the electron density topology to characterize the nature of chemical bonds and non-covalent interactions. It can identify bond critical points (BCPs) between interacting atoms and quantify the strength of these interactions.

Non-Covalent Interaction (NCI) Index: The NCI index is a visualization tool that highlights regions of non-covalent interactions in real space. It can distinguish between van der Waals interactions, hydrogen bonds, and steric clashes based on the sign of the second eigenvalue of the electron density Hessian.

These advanced techniques offer a deeper and more quantitative insight into the subtle forces that govern the structure and properties of this compound.

Applications of 4 Pyridin 2 Yloxy Benzonitrile in Materials Science and Chemical Synthesis

A Building Block for Complex Organic Molecules

The structure of 4-(Pyridin-2-yloxy)benzonitrile makes it an ideal starting material or intermediate in the synthesis of more complex organic molecules. Its utility stems from the presence of multiple reactive sites that can be selectively addressed to build molecular diversity.

Precursors for Multi-component Reactions

While specific, documented examples of this compound in multi-component reactions (MCRs) are not extensively reported in readily available literature, its constituent functional groups suggest its potential as a valuable precursor in such reactions. MCRs are highly efficient chemical processes where three or more reactants combine in a single step to form a product that incorporates portions of all the starting materials. nih.gov

The benzonitrile (B105546) moiety, for instance, can participate in transition metal-catalyzed [2+2+2] cycloadditions with alkynes to form substituted pyridines. nih.gov The nitrile group itself can undergo nucleophilic attack, a key step in many MCRs, including the renowned Ugi and Passerini reactions, which are powerful tools for generating molecular complexity. nih.gov

Table 1: Potential Multi-component Reactions Involving this compound

| Reaction Type | Potential Role of this compound | Resulting Scaffold |

| [2+2+2] Cycloaddition | As the nitrile component with two alkyne molecules. | Highly substituted pyridine (B92270) derivatives. |

| Ugi Reaction | As the nitrile component. | α-Acylamino carboxamide derivatives. |

| Passerini Reaction | As the nitrile component. | α-Acyloxy carboxamide derivatives. |

Scaffolds for Heterocyclic Systems and Derivatives

The synthesis of heterocyclic compounds is a cornerstone of medicinal chemistry and materials science, and this compound serves as a promising scaffold. The pyridine ring is a common feature in many biologically active molecules and functional materials. rsc.orgnih.gov The nitrile group can be readily converted into other functional groups, such as amines or carboxylic acids, which can then be used to construct a variety of heterocyclic systems.

For example, reduction of the nitrile group to an amine would provide a handle for the synthesis of pyrimidines, imidazoles, or other nitrogen-containing heterocycles through condensation reactions. rsc.org Furthermore, the pyridine nitrogen itself can be involved in cyclization reactions, leading to the formation of fused heterocyclic systems like indolizines. ed.ac.uk The development of novel kinase inhibitors, which are crucial in cancer therapy, often involves the synthesis of complex heterocyclic scaffolds, and molecules analogous to this compound have been explored as intermediates in this area. ed.ac.ukontosight.ai

Utility in Divergent Synthetic Pathways

Divergent synthesis is a powerful strategy in organic chemistry that allows for the creation of a library of structurally diverse compounds from a common intermediate. The multiple functional groups of this compound make it an excellent candidate for such synthetic approaches.

Starting from this central molecule, different reaction pathways can be envisioned. For instance, selective modification of the benzonitrile ring through electrophilic aromatic substitution, followed by transformations of the nitrile group, could lead to one family of compounds. In parallel, reactions targeting the pyridine ring, such as N-oxidation or substitution reactions, could generate a distinct set of derivatives. This divergent approach is highly valuable for the rapid exploration of chemical space in drug discovery and materials development. ontosight.ai

Integration into Organic Electronic Materials Research

The electronic properties of this compound, arising from the interplay between the electron-withdrawing benzonitrile moiety and the electron-rich pyridine ring connected through an ether linkage, make it an intriguing candidate for applications in organic electronics.

Components for Charge Transport Layers

In organic electronic devices such as organic light-emitting diodes (OLEDs), distinct layers are responsible for the transport of positive charges (holes) and negative charges (electrons). The efficiency of these devices is highly dependent on the performance of these charge transport layers. sigmaaldrich.com

Nitrogen-containing heterocyclic compounds, like pyridine, are well-known for their electron-transporting (n-type) properties due to the electron-deficient nature of the ring. researchgate.netresearchgate.net Therefore, materials incorporating the this compound scaffold could potentially function as electron transport materials. The nitrile group further enhances the electron-accepting character of the molecule, which is a desirable feature for efficient electron injection and transport.

Table 2: Potential Properties of this compound for Charge Transport Layers

| Structural Feature | Potential Role in Charge Transport |

| Pyridine Ring | Facilitates electron transport (n-type). |

| Benzonitrile Moiety | Enhances electron-accepting properties. |

| Aromatic System | Supports charge delocalization and mobility. |

Precursors for Organic Light-Emitting Diodes (OLEDs)

The development of new emitter materials is a key area of research in OLED technology. These materials are responsible for converting electrical energy into light. The design of efficient emitters often involves the combination of electron-donating and electron-accepting moieties within the same molecule to tune the emission color and efficiency. rsc.org

The this compound framework possesses this donor-acceptor character. The pyridyl ether portion can act as an electron donor, while the cyanophenyl group is an electron acceptor. This intramolecular charge transfer character is a fundamental principle in the design of many fluorescent and phosphorescent OLED emitters. researchgate.net While direct use of this compound as an emitter is not documented, it serves as a valuable precursor for the synthesis of more complex and efficient emitting materials through further chemical modifications.

Role as a Precursor in Ligand Design for Catalysis Research

The design of novel ligands is a cornerstone of modern catalysis, enabling the development of new and more efficient chemical transformations. This compound serves as a key precursor for a variety of ligands due to the reactivity of its nitrile and pyridine functionalities.

The benzonitrile group is a particularly useful handle for ligand synthesis. For instance, benzonitrile-containing ligands have been designed for nickel-catalyzed cross-coupling reactions. In some cases, the benzonitrile moiety acts as an electron-acceptor, which can promote certain steps in the catalytic cycle and stabilize the low-valent metal center.

Furthermore, the nitrile group of this compound can be chemically transformed into other important coordinating groups. A significant application is the conversion of nitriles into tetrazoles. Tetrazole-containing ligands are widely used in coordination chemistry and materials science for the construction of metal-organic frameworks (MOFs) due to their diverse coordination modes. cjps.org The synthesis of tetrazoles from nitrile precursors is a well-established method in organic chemistry. researchgate.net This transformation allows for the incorporation of the pyridin-2-yloxy)phenyl moiety into complex, multi-dentate ligand scaffolds.

The pyridine nitrogen atom in this compound also provides a coordination site, allowing the entire molecule to act as a ligand or to be incorporated into larger ligand structures. The combination of the pyridine and the (derivatized) nitrile group can lead to the formation of chelating ligands that bind to metal centers through multiple atoms, often resulting in more stable and selective catalysts.

Utilization in Advanced Polymer and Coating Development

While direct, large-scale industrial applications of this compound in polymers and coatings are not extensively documented in publicly available literature, its chemical structure suggests significant potential in the development of advanced materials with tailored properties. This potential stems from the ability of its functional groups to be incorporated into polymer backbones or to serve as reactive sites for crosslinking and functionalization.

The nitrile group is a key functional group in the synthesis of high-performance, heat-resistant polymers. For example, phthalonitrile (B49051) resins, which contain multiple nitrile groups, can be thermally cured to produce thermosetting polymers with exceptional thermal and oxidative stability. mdpi.com Similarly, the nitrile group in this compound could potentially participate in cyclotrimerization reactions to form a highly cross-linked, thermally stable triazine network within a polymer matrix. This process is analogous to the curing of cyanate (B1221674) ester resins, which also results in highly durable thermoset polymers. ambeed.com

Recent research has shown that the reactivity of nitrile groups in crosslinking reactions can be enhanced by the presence of adjacent nitrogen-containing heterocycles, such as pyrazine (B50134). nih.gov The pyrazine ring, which is structurally similar to the pyridine ring in this compound, can activate the nitrile group towards nucleophilic attack, facilitating the formation of cross-links. This suggests that the pyridine moiety in this compound could play a similar activating role, making it a promising candidate for the development of novel thermosetting polymers that cure under milder conditions or exhibit enhanced properties.

Moreover, the pyridine group itself can impart desirable properties to polymers. The incorporation of pyridine units into a polymer backbone can enhance thermal stability, and the basic nitrogen atom can serve as a site for further functionalization or as a coordination site for metal ions. youtube.com This could be exploited in the development of functional coatings with applications such as corrosion resistance, catalysis, or sensing. For instance, polymers containing pyridine moieties can be quaternized to create materials with antimicrobial properties. youtube.com

The entire this compound molecule could be used as a monomer in polymerization reactions. For example, it could be a component in the synthesis of specialty polyamides or polyimides, where its rigid aromatic structure and polar functional groups could contribute to high glass transition temperatures and specific mechanical properties. The ether linkage provides a degree of flexibility to the otherwise rigid structure, which can be beneficial for the processability of the resulting polymers.

Below is a table summarizing the potential roles of the functional groups of this compound in polymer and coating applications:

| Functional Group | Potential Role in Polymers and Coatings |

| Nitrile (C≡N) | Crosslinking site for thermosets (e.g., poly-triazines), precursor to other functional groups, enhances polarity and chemical resistance. |

| Pyridine Ring | Enhances thermal stability, provides a site for quaternization (e.g., for antimicrobial properties), metal coordination site for functional coatings, potential to activate the nitrile group for crosslinking. |

| Ether Linkage | Imparts flexibility into the polymer backbone, can improve solubility and processability. |

| Aromatic Rings | Contribute to thermal stability, rigidity, and mechanical strength. |

Advanced Characterization Methodologies in Research on 4 Pyridin 2 Yloxy Benzonitrile

X-ray Crystallography for Solid-State Structure Elucidation

To date, a complete single-crystal X-ray diffraction study for 4-(Pyridin-2-yloxy)benzonitrile has not been reported in publicly available literature. However, analysis of closely related structures, such as 4-(prop-2-yn-1-yloxy)benzonitrile, provides valuable insights into the likely solid-state packing and intermolecular interactions. For instance, in the crystal structure of 4-(prop-2-yn-1-yloxy)benzonitrile, the molecule exhibits a nearly planar conformation, indicative of electronic conjugation between the cyano group, the benzene (B151609) ring, and the ether oxygen atom. researchgate.net It crystallizes in the monoclinic space group P21/n. researchgate.net It is plausible that this compound would also adopt a relatively planar structure to maximize electronic delocalization between the electron-withdrawing benzonitrile (B105546) moiety and the electron-donating pyridyloxy group. Intermolecular interactions, such as π-π stacking between the aromatic rings and potential weak C-H···N or C-H···O hydrogen bonds, would likely play a significant role in stabilizing the crystal lattice. A hypothetical table of crystallographic data, based on expectations for a small organic molecule of this nature, is presented below.

| Parameter | Hypothetical Value |

| Crystal System | Monoclinic |

| Space Group | P21/c |

| a (Å) | Value |

| b (Å) | Value |

| c (Å) | Value |

| α (°) | 90 |

| β (°) | Value |

| γ (°) | 90 |

| Volume (ų) | Value |

| Z | 4 |

| Density (calculated) (g/cm³) | Value |

Note: The values in this table are hypothetical and await experimental determination.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the structure of this compound in solution. It provides detailed information about the chemical environment of each hydrogen and carbon atom, allowing for the unambiguous assembly of the molecular framework.

One-Dimensional (¹H, ¹³C) NMR Techniques

The ¹H NMR spectrum of this compound would be expected to show distinct signals for the protons on both the pyridine (B92270) and benzene rings. The protons on the benzonitrile ring, being in a para-substituted pattern, would likely appear as two distinct doublets. The protons of the pyridine ring would exhibit a more complex splitting pattern due to their unique chemical and magnetic environments.

Table of Predicted ¹H and ¹³C NMR Chemical Shifts:

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Benzonitrile H-2/H-6 | ~7.7 | ~134 |

| Benzonitrile H-3/H-5 | ~7.2 | ~118 |

| Pyridine H-3' | ~7.1 | ~112 |

| Pyridine H-4' | ~7.8 | ~140 |

| Pyridine H-5' | ~7.0 | ~120 |

| Pyridine H-6' | ~8.2 | ~148 |

| Benzonitrile C-1 | - | ~108 |

| Benzonitrile C-4 | - | ~160 |

| Benzonitrile C≡N | - | ~119 |

| Pyridine C-2' | - | ~163 |

Note: These are predicted values and may vary from experimental results.

Two-Dimensional (COSY, HSQC, HMBC, NOESY) NMR for Complex Structures

To definitively assign all proton and carbon signals and to elucidate through-bond and through-space correlations, a suite of two-dimensional NMR experiments would be employed.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton coupling networks, confirming the connectivity of protons within the pyridine and benzonitrile rings.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms, allowing for the assignment of each carbon signal based on its attached proton.

HMBC (Heteronuclear Multiple Bond Correlation): This powerful technique shows correlations between protons and carbons that are two or three bonds away. This would be crucial for confirming the connection of the pyridine and benzonitrile rings through the ether oxygen by observing correlations between the pyridine protons and the benzonitrile carbons, and vice versa.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment reveals through-space proximity of protons. It would be instrumental in confirming the spatial arrangement of the two aromatic rings relative to each other.

Mass Spectrometry (MS) for Molecular Identity and Fragmentation Analysis

Mass spectrometry is an essential tool for confirming the molecular weight of this compound and for studying its fragmentation patterns under ionization. The molecular formula of this compound is C₁₂H₈N₂O, giving it a molecular weight of 196.21 g/mol . chemicalbook.comusbio.netbldpharm.com High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition with high accuracy.

Upon ionization, the molecule would undergo characteristic fragmentation. The ether linkage is a likely site of initial cleavage. Expected fragmentation pathways could involve the loss of the pyridyloxy radical or the benzonitrile radical. The fragmentation pattern provides a "fingerprint" that helps to confirm the structure of the molecule.

Table of Expected Mass Spectrometry Fragments:

| m/z | Possible Fragment Identity |

| 196 | [M]⁺ (Molecular ion) |

| 103 | [C₇H₅N]⁺ (Benzonitrile cation) |

| 94 | [C₅H₄NO]⁺ (Pyridyloxy cation) |

| 78 | [C₅H₄N]⁺ (Pyridine cation from further fragmentation) |

| 76 | [C₆H₄]⁺ (Benzyne from fragmentation of benzonitrile) |

Note: These are plausible fragmentation patterns and would need to be confirmed by experimental data.

Infrared (FT-IR) Spectroscopy for Functional Group Identification

Fourier-Transform Infrared (FT-IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific vibrational frequencies. The FT-IR spectrum of this compound would be expected to show characteristic absorption bands for the nitrile group, the aromatic rings, and the ether linkage.

Table of Expected FT-IR Vibrational Frequencies:

| Functional Group | Expected Vibrational Frequency (cm⁻¹) | Vibration Type |

| C≡N (Nitrile) | ~2220-2240 | Stretching |

| C-O-C (Aryl Ether) | ~1200-1275 (asymmetric), ~1020-1075 (symmetric) | Stretching |

| C=C (Aromatic) | ~1450-1600 | Stretching |

| C-H (Aromatic) | ~3000-3100 | Stretching |

| C-H (Aromatic) | ~690-900 | Out-of-plane bending |

These characteristic peaks would provide strong evidence for the presence of the key functional groups within the molecule.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The spectrum of this compound would be expected to show absorption bands corresponding to π→π* transitions within the aromatic pyridine and benzonitrile rings. The conjugation between the two rings through the ether linkage is likely to result in a red shift (shift to longer wavelengths) of the absorption maxima compared to the individual, unconjugated chromophores.

Table of Expected UV-Vis Absorption Maxima:

| Transition | Expected λmax (nm) | Solvent |

| π→π | ~250-280 | Ethanol |

| π→π | ~220-240 | Ethanol |

The exact position and intensity of these absorption bands would be sensitive to the solvent used, providing further information about the electronic nature of the molecule.

Q & A

Q. Table 1: Representative Reaction Conditions

| Precursor | Catalyst | Solvent | Temp (°C) | Yield (%) | Reference |

|---|---|---|---|---|---|

| Pyridin-2-ol derivative | K₂CO₃ | DMF | 100 | 46 | |

| Halogenated benzonitrile | Cs₂CO₃ | DMSO | 120 | 35 |

Advanced: How can structural ambiguities in this compound derivatives be resolved using crystallographic and spectroscopic techniques?

Methodological Answer:

- X-ray crystallography : Used to confirm regiochemistry and intramolecular interactions. For example, X-ray analysis of 4-(4-((5-(pyridin-3-yl)-2H-tetrazol-2-yl)methyl)phenyl)benzonitrile revealed a planar geometry with C–H···N hydrogen bonding .

- NMR spectroscopy : ¹H and ¹³C NMR distinguish positional isomers. For instance, methoxy substituents in 4-(2-hydroxybenzoyl)benzonitrile show distinct δ 13C shifts at 165–170 ppm for carbonyl groups .

Q. Table 2: Key NMR Chemical Shifts

| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | Reference |

|---|---|---|---|

| 4-(2-Hydroxybenzoyl)benzonitrile | 8.1 (d, J=8.4 Hz, 2H) | 165.2 (C=O) | |

| Fluorinated derivatives | 7.8–8.3 (m, aromatic) | 115–125 (C≡N) |

Basic: What safety protocols are recommended for handling this compound in laboratory settings?

Methodological Answer:

- Personal protective equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact.